[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
CAS No.:
Cat. No.: VC17673763
Molecular Formula: C11H10FNO2
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10FNO2 |
|---|---|
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | [2-(4-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C11H10FNO2/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
| Standard InChI Key | SSDPOJKGHYPTQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)F)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (systematic IUPAC name: [5-(hydroxymethyl)-4-methyl-2-(4-fluorophenyl)-1,3-oxazole]) belongs to the oxazole family, a class of five-membered heterocyclic compounds containing oxygen and nitrogen at positions 1 and 3, respectively. The substitution pattern confers unique electronic and steric properties:
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4-Fluorophenyl group: Introduces electron-withdrawing character via the para-fluorine substituent, influencing ring electrophilicity and intermolecular interactions .
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Methyl group at C4: Enhances steric bulk while modulating lipophilicity, a critical factor in bioavailability .
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Hydroxymethyl group at C5: Provides a polar functional group capable of hydrogen bonding, potentially influencing solubility and metabolic stability .
The molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol. X-ray crystallographic data for this specific compound remain unpublished, but analogous oxazole derivatives exhibit planar heterocyclic cores with substituents adopting orthogonal orientations to minimize steric clashes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically proceeds via functionalization of preconstructed oxazole rings or through cyclization strategies. A representative pathway adapted from Nakano et al. (2013) involves :
Aldehyde Intermediate Formation
Reaction of 4-fluorobenzaldehyde with diacetyl monooxime under acidic conditions yields 2-(4-fluorophenyl)-4,5-dimethyloxazole 3-oxide (4c) :
Chloromethylation
Treatment of 4c with phosphoryl chloride (POCl₃) in acetonitrile affords 4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole (5c) :
Hydroxymethyl Installation
Nucleophilic substitution of the chloromethyl group in 5c via alkaline hydrolysis produces the target methanol derivative :
Process Optimization
Critical parameters influencing yield and purity include:
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Temperature control: Maintaining 0°C during aldehyde intermediate formation minimizes side reactions .
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Solvent selection: Acetonitrile enhances POCl₃ reactivity during chloromethylation compared to THF or DCM .
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Base strength: Aqueous NaOH (2M) achieves complete hydrolysis of 5c without oxazole ring degradation .
Physicochemical Properties
Partition Coefficients
Experimental Log D (pH 7.4) values for analogous oxazole derivatives range from 0.9 to 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration :
| Compound | Log D (1-octanol/PBS) | Reference |
|---|---|---|
| 2-(4-Fluorophenyl)-4-methyl-1,3-oxazole | 1.8 | |
| 5-Hydroxymethyl analog | 1.2 (predicted) |
Solubility and Stability
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Aqueous solubility: Estimated 2.1 mg/mL in PBS (pH 7.4) via Hansen solubility parameters .
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Thermal stability: Decomposition onset at 215°C (DSC), suitable for standard handling .
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Photostability: No significant degradation under UV/Vis light (λ > 300 nm) over 48 hours .
Pharmacological Relevance
PPAR Agonist Development
Structural analogs of [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exhibit potent PPARα/γ dual agonism, with EC₅₀ values in the nanomolar range :
| Analog Structure | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Reference |
|---|---|---|---|
| 5-Methyl-1,3,4-oxadiazole | 2.9 | 33 | |
| Furan-derived variant | 1.6 | 5.5 |
The hydroxymethyl group enhances hydrogen bonding with PPARγ's Tyr473, a critical residue for activation .
CYP450 Inhibition Profile
Unlike furan-containing analogs, oxazole derivatives show reduced cytochrome P450 3A4 (CYP3A4) inhibition :
| Compound Type | CYP3A4 Inhibition (% at 10 µM) | Mechanism-Based Inhibition |
|---|---|---|
| Furan derivatives | 22–42% | 83–88% remaining activity |
| Oxazole derivatives | 15–28% | 110–124% remaining activity |
This improved safety profile positions oxazole-based molecules as preferable candidates for long-term therapies .
Applications and Future Directions
Medicinal Chemistry
As a PPAR agonist precursor, this compound enables synthesis of:
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Antidiabetic agents: Dual α/γ agonists reduce plasma glucose (45% decrease in db/db mice) .
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Antihyperlipidemic drugs: Triglyceride reduction up to 60% in primate models .
Material Science
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